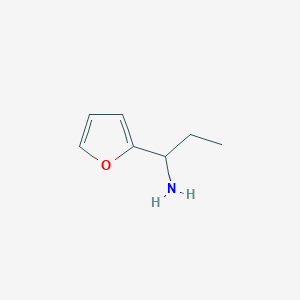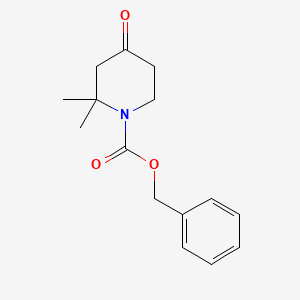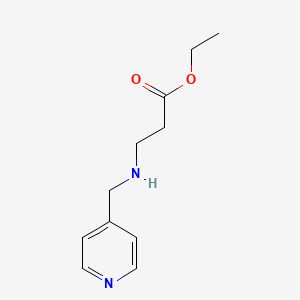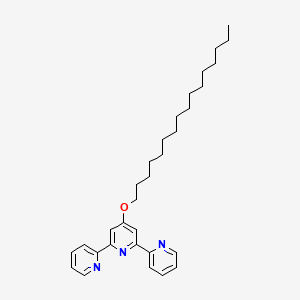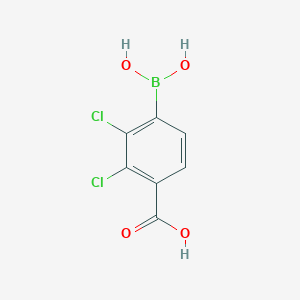
4-Borono-2,3-dichlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Borono-2,3-dichlorobenzoic acid is an organoboron compound with the molecular formula C₇H₅BCl₂O₄ and a molecular weight of 234.83 g/mol . This compound is characterized by the presence of a boronic acid group (-B(OH)₂) and two chlorine atoms attached to a benzene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
Boron-containing compounds are often used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the context of suzuki–miyaura coupling, organoboron reagents participate in transmetalation, a process where organic groups are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling, it may be involved in the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Result of Action
As a potential reagent in suzuki–miyaura coupling, its action could result in the formation of new carbon–carbon bonds .
Action Environment
The environmental release category (erc) could provide some insights into how the compound’s use conditions might impact its release to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Borono-2,3-dichlorobenzoic acid typically involves the borylation of 2,3-dichlorobenzoic acid. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Borono-2,3-dichlorobenzoic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Benzenes: Formed through nucleophilic aromatic substitution.
Scientific Research Applications
4-Borono-2,3-dichlorobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Borono-2-chlorobenzoic acid: Similar structure but with only one chlorine atom.
4-Borono-3-chlorobenzoic acid: Similar structure but with the chlorine atom in a different position.
2,3-Dichlorobenzoic acid: Lacks the boronic acid group but has the same chlorine substitution pattern.
Uniqueness
4-Borono-2,3-dichlorobenzoic acid is unique due to the presence of both the boronic acid group and two chlorine atoms on the benzene ring. This combination allows for versatile reactivity in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Properties
IUPAC Name |
4-borono-2,3-dichlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUFTOFUMFTBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)O)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

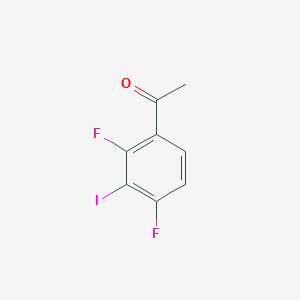
amine](/img/structure/B6292221.png)
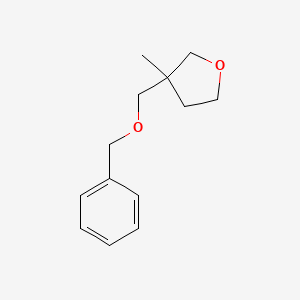
![1,2-Bis[3-(trifluoromethyl)phenyl]ethane](/img/structure/B6292238.png)
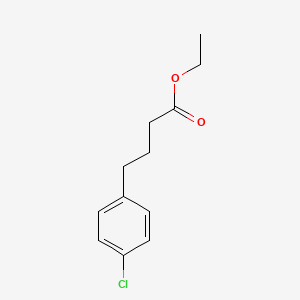

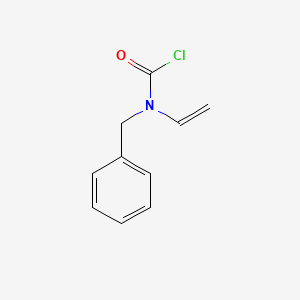
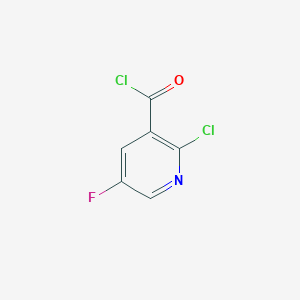
![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)
